FABP4 Binding Affinity: Direct Head-to-Head Comparison with BMS309403 and Naphthalene-1-sulfonamide Analogues
The target compound (referred to as compound 8 in the primary literature) inhibits FABP4 with a Ki of 0.42 ± 0.05 μM, as determined by isothermal titration calorimetry (ITC) [1]. This potency is superior to the clinically explored FABP4 inhibitor BMS309403, which shows a Ki of 0.65 ± 0.08 μM under identical assay conditions [1]. Among close structural analogues, the 4‑methoxy derivative (compound 16d) displays a Ki of 1.2 μM, while the 4‑ethoxy analogue (compound 16e) shows a Ki of 2.8 μM, demonstrating the critical contribution of the 4‑fluorophenyl substituent to binding affinity [1].
| Evidence Dimension | FABP4 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.42 ± 0.05 μM (ITC) |
| Comparator Or Baseline | BMS309403: Ki = 0.65 ± 0.08 μM; 4‑methoxy analogue (16d): Ki = 1.2 μM; 4‑ethoxy analogue (16e): Ki = 2.8 μM |
| Quantified Difference | 1.5‑fold improvement over BMS309403; 2.9‑fold over 4‑methoxy; 6.7‑fold over 4‑ethoxy analogue |
| Conditions | Recombinant human FABP4 protein; ITC performed at 25 °C in PBS buffer, pH 7.4; also confirmed by 8‑anilino‑1‑naphthalenesulfonic acid (1,8‑ANS) fluorescence displacement assay [1] |
Why This Matters
Quantitative FABP4 binding data enables direct ranking of inhibitor candidates for metabolic disease models; this compound provides measurable affinity gains over both the reference inhibitor BMS309403 and structurally related naphthalene‑1‑sulfonamides.
- [1] Gao DD, Dou HX, Su HX, Zhang MM, Wang T, Liu QF, Cai HY, Ding HP, Yang Z, Zhu WL, Xu YC, Wang HY, Li YX. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Eur J Med Chem. 2018 May 9;154:44-59. doi:10.1016/j.ejmech.2018.05.007. View Source
